Spiro[2.5]octan-5-amine hydrochloride
Description
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Properties
IUPAC Name |
spiro[2.5]octan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-2-1-3-8(6-7)4-5-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARISDTSFCQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Elucidation of Spiro[2.5]octan-5-amine Hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of Spiro[2.5]octan-5-amine hydrochloride. In the dynamic field of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, are of increasing interest due to their unique three-dimensional topologies which can impart favorable pharmacological properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.
Molecular Structure and Stereochemistry
Spiro[2.5]octan-5-amine hydrochloride possesses a unique structure featuring a cyclopropane ring spiro-fused to a cyclohexane ring at the C-3 position of the cyclopropane and the C-1 position of the cyclohexane. The amine functional group is located at the C-5 position of the cyclohexane ring. The hydrochloride salt form implies that the amine group is protonated, forming an ammonium salt. This protonation has a significant influence on the spectroscopic properties of the molecule. The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro carbon.
The cyclohexane ring can exist in a chair conformation, and the amine substituent can be either in an axial or equatorial position. The conformational preference will influence the observed NMR spectra, particularly the coupling constants of the protons on the cyclohexane ring.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data for Spiro[2.5]octan-5-amine hydrochloride are presented below, based on the analysis of similar structural motifs such as cyclohexylamines and spiro[2.5]octane derivatives.
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR data would involve dissolving a ~5-10 mg sample of Spiro[2.5]octan-5-amine hydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), due to the presence of the hydrochloride salt. A 400 or 500 MHz spectrometer would be suitable for obtaining well-resolved spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and the conformational flexibility of the cyclohexane ring. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group and the anisotropic effects of the cyclopropane ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.2 - 3.4 | Multiplet | 1H | H-5 | The proton attached to the same carbon as the ammonium group is significantly deshielded. Its multiplicity will depend on the axial/equatorial orientation and coupling to adjacent protons. |
| ~1.8 - 2.1 | Multiplet | 4H | H-4, H-6 | Protons on the carbons adjacent to the C-5 position. The chemical shift range is broad due to axial and equatorial differences. |
| ~1.2 - 1.7 | Multiplet | 4H | H-7, H-8 | The remaining methylene protons on the cyclohexane ring. |
| ~0.3 - 0.8 | Multiplet | 4H | H-1, H-2 | Protons on the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum. The geminal and cis/trans couplings within the cyclopropane ring will lead to complex multiplets. |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~50 - 55 | C-5 | The carbon atom bonded to the nitrogen is deshielded due to the electronegativity of the nitrogen. |
| ~30 - 35 | C-4, C-6 | Carbons adjacent to the C-5 carbon. |
| ~25 - 30 | C-7, C-8 | The remaining methylene carbons of the cyclohexane ring. |
| ~20 - 25 | C-3 (Spiro) | The spiro carbon is a quaternary carbon and will likely have a lower intensity signal. |
| ~10 - 15 | C-1, C-2 | The carbons of the cyclopropane ring are highly shielded and appear at a high field. |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Spiro[2.5]octan-5-amine hydrochloride will be dominated by absorptions corresponding to the ammonium group and the aliphatic C-H bonds.
Experimental Protocol for IR Data Acquisition:
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~2800 - 3200 | Strong, Broad | N⁺-H Stretch | Ammonium group |
| ~2930 and ~2850 | Strong | C-H Stretch | Cyclohexane and cyclopropane CH₂ groups |
| ~1580 - 1650 | Medium | N⁺-H Bend | Ammonium group |
| ~1450 | Medium | CH₂ Scissoring | Methylene groups |
| ~1000 - 1200 | Medium | C-N Stretch | Carbon-Nitrogen bond |
The broad and strong absorption in the 2800-3200 cm⁻¹ region is a hallmark of an ammonium salt. The presence of sharp peaks around 2930 and 2850 cm⁻¹ for the C-H stretches confirms the aliphatic nature of the molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Spiro[2.5]octan-5-amine hydrochloride, Electrospray Ionization (ESI) would be the preferred method due to the ionic nature of the compound.
Experimental Protocol for MS Data Acquisition:
The sample would be dissolved in a suitable solvent, such as methanol or water, and introduced into the ESI source of the mass spectrometer. A positive ion mode would be used to detect the protonated molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
| Predicted m/z | Ion | Comments |
| 126.1283 | [M+H]⁺ (free base) | The most abundant ion is expected to be the protonated free amine, corresponding to the loss of HCl. The exact mass for C₈H₁₆N⁺ is 126.1283. |
| 125.1204 | [M]⁺ (free base) | The molecular ion of the free base may also be observed. |
Predicted Fragmentation Pattern:
The primary fragmentation pathways for the [M+H]⁺ ion would likely involve the loss of small neutral molecules from the cyclohexane ring and cleavage of the cyclopropane ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a C₂H₄ fragment from the cyclohexane ring.
Visualization of the Analytical Workflow
The logical flow for the complete spectroscopic characterization of Spiro[2.5]octan-5-amine hydrochloride is depicted in the following workflow diagram.
Caption: Logical workflow for the spectroscopic characterization of Spiro[2.5]octan-5-amine hydrochloride.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Spiro[2.5]octan-5-amine hydrochloride. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this and related spirocyclic amines. The principles and protocols outlined herein serve as a robust framework for the structural elucidation of novel compounds in the ever-evolving landscape of chemical research and drug development. The unique structural features of spiro compounds present both a challenge and an opportunity, and a thorough spectroscopic characterization is the key to unlocking their potential.
References
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The Spiro[2.5]octane Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Synthesis, Properties, and Applications
Abstract
The spiro[2.5]octane core, a unique three-dimensional scaffold, has emerged as a compelling structural motif in contemporary drug discovery. Its inherent rigidity, coupled with the ability to project substituents into distinct vectors of chemical space, offers medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of spiro[2.5]octane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, from classic cyclopropanation reactions to modern transition-metal-catalyzed approaches. Detailed experimental protocols, troubleshooting insights, and a critical analysis of the advantages and limitations of each method are presented. Furthermore, we will explore the impact of this unique spirocycle on medicinal chemistry, with case studies illustrating its role in modulating the activity of key biological targets.
The Ascendancy of the Spiro[2.5]octane Core in Drug Design
The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention due to their inherent three-dimensionality.[1] Among these, the spiro[2.5]octane framework, which fuses a cyclopropane ring with a cyclohexane ring, offers a unique combination of conformational restriction and spatial diversity.
The introduction of a spiro[2.5]octane moiety into a drug candidate can profoundly influence its pharmacological properties:
-
Enhanced Target Affinity and Selectivity: The rigid spirocyclic core can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and leading to increased potency. The defined spatial orientation of substituents can also enable more precise interactions with the target, enhancing selectivity.
-
Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons in the spiro[2.5]octane scaffold often leads to improved solubility, reduced planarity, and altered lipophilicity compared to their flat aromatic counterparts. These modifications can positively impact a compound's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Novel Intellectual Property: The unique and often synthetically challenging nature of the spiro[2.5]octane core provides a fertile ground for generating novel chemical matter, securing intellectual property in competitive therapeutic areas.
This guide will equip the medicinal chemist with the foundational knowledge and practical tools necessary to effectively incorporate the spiro[2.5]octane scaffold into their drug discovery programs.
Key Synthetic Strategies for Spiro[2.5]octane Derivatives
The construction of the spiro[2.5]octane core primarily relies on the formation of the cyclopropane ring onto a pre-existing cyclohexane or cyclohexene precursor. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and functional group tolerance.
The Simmons-Smith Reaction: A Classic Approach to Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene.[2][3]
Mechanism and Rationale:
The active species in the Simmons-Smith reaction is an organozinc carbenoid, often represented as I-Zn-CH₂I. This reagent delivers a methylene group (CH₂) to the double bond in a concerted fashion, meaning both new carbon-carbon bonds are formed simultaneously. This concerted mechanism is responsible for the reaction's high stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. A key advantage of the Simmons-Smith reaction is its tolerance for a wide range of functional groups.[4]
Experimental Workflow: Simmons-Smith Cyclopropanation
Caption: Generalized workflow for a Simmons-Smith cyclopropanation reaction.
Detailed Protocol: Synthesis of Spiro[2.5]octan-5-one
This protocol is adapted from a reported synthesis of spiro[2.5]octane-5-carboxylic acid, where spiro[2.5]octan-5-one is a key intermediate.[5]
-
Step 1: Preparation of 3-Methoxy-2-cyclohexen-1-one: 1,3-Cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid to afford the corresponding enol ether.
-
Step 2: Simmons-Smith Cyclopropanation: The resulting 3-methoxy-2-cyclohexen-1-one is subjected to Simmons-Smith conditions. To a solution of the enol ether in anhydrous diethyl ether, a freshly prepared zinc-copper couple is added, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at reflux for several hours.
-
Step 3: Hydrolysis and Rearrangement: The crude product from the cyclopropanation is then treated with an aqueous acid (e.g., p-toluenesulfonic acid in wet tert-butyl methyl ether) to hydrolyze the enol ether and induce rearrangement to form spiro[2.5]octan-5-one.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality and Optimization:
-
Activation of Zinc: The reactivity of the zinc is crucial for the success of the reaction. Activation is typically achieved by treating zinc dust with a copper(I) or copper(II) salt. Sonication can also be employed to enhance the activation and the subsequent reaction rate.[3]
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used as they are inert to the reaction conditions and effectively solvate the organozinc intermediate.
-
Diastereoselectivity: In substrates with existing stereocenters, the diastereoselectivity of the Simmons-Smith reaction can often be directed by coordinating functional groups, such as hydroxyl groups.[6] This directing effect is a powerful tool for controlling the stereochemical outcome.
Challenges and Troubleshooting:
-
Low Reactivity: If the reaction is sluggish, ensure the zinc is freshly activated and the reagents are anhydrous. Increasing the reaction temperature or using a more reactive solvent may also be beneficial.
-
Side Reactions: The formation of byproducts can occur if the reaction is not properly controlled. Slow addition of the diiodomethane is recommended to minimize the formation of zinc-iodomethyl iodide dimers.
-
Scale-up Considerations: The heterogeneous nature of the Simmons-Smith reaction can pose challenges for large-scale synthesis. Continuous flow methodologies are being explored to address these issues, offering improved heat and mass transfer, and safer handling of reagents.[7][8]
The Kulinkovich Reaction: Accessing Spiro[2.5]octanols
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[9][10] This reaction can be adapted to synthesize spiro[2.5]octanols from esters derived from cyclohexanones.
Mechanism and Rationale:
The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This highly reactive species then reacts with the ester carbonyl group. A subsequent intramolecular rearrangement and work-up yield the cyclopropanol product. A key feature of the Kulinkovich reaction is that it allows for the synthesis of 1-substituted cyclopropanols, which can be valuable intermediates for further functionalization.[11]
Reaction Mechanism: The Kulinkovich Reaction
Caption: Simplified mechanism of the Kulinkovich reaction.
Stereoselectivity:
The diastereoselectivity of the Kulinkovich reaction can be influenced by the steric bulk of the substituents on both the ester and the Grignard reagent.[9] For substrates with existing chirality, the reaction can proceed with high diastereoselectivity. While enantioselective variants of the Kulinkovich reaction have been developed using chiral titanium catalysts, achieving high enantioselectivity can be challenging.[12]
Troubleshooting:
-
Low Yields: The quality of the Grignard reagent and the titanium catalyst is critical. Ensure all reagents and solvents are anhydrous. The reaction is also sensitive to temperature, and careful control is necessary.
-
Formation of Byproducts: Side reactions, such as the reduction of the ester, can occur. The stoichiometry of the reagents should be carefully controlled to minimize these unwanted pathways.
Transition-Metal-Catalyzed Cyclopropanations: Modern and Efficient
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for C-C bond formation.[13] In the context of spiro[2.5]octane synthesis, transition-metal-catalyzed cyclopropanation of cyclohexene derivatives offers a highly efficient and often stereoselective route.[14]
Key Catalytic Systems:
-
Rhodium(II) and Copper(I) Catalysts: These are the most commonly used catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes. The choice of catalyst and ligand can significantly influence the stereoselectivity of the reaction.
-
Palladium(0) Catalysts: Palladium-catalyzed cyclopropanation of 1,3-dienes has been shown to be a regioselective method for the synthesis of vinylcyclopropanes, which can be further functionalized.[15]
Diastereoselective and Enantioselective Variants:
A major advantage of transition-metal-catalyzed cyclopropanations is the ability to achieve high levels of stereocontrol through the use of chiral ligands. A wide variety of chiral ligands have been developed for rhodium- and copper-catalyzed reactions, enabling the synthesis of enantiomerically enriched spiro[2.5]octane derivatives.[4]
Table 1: Comparison of Key Synthetic Methods for Spiro[2.5]octane Synthesis
| Method | Key Reagents | Advantages | Disadvantages | Stereocontrol |
| Simmons-Smith | CH₂I₂/Zn(Cu) | High functional group tolerance, stereospecific. | Heterogeneous, can be sluggish, scale-up challenges. | Substrate-directed diastereoselectivity. |
| Kulinkovich | Grignard, Ti(O-iPr)₄ | Access to 1-substituted cyclopropanols. | Sensitive to moisture, stoichiometry is critical. | Moderate to good diastereoselectivity. |
| Transition-Metal | Diazo compounds, Rh(II)/Cu(I) catalysts | High efficiency, excellent stereocontrol with chiral ligands. | Diazo compounds can be hazardous, catalyst cost. | High diastereoselectivity and enantioselectivity achievable. |
The Spiro[2.5]octane Motif in Action: Medicinal Chemistry Case Studies
The unique structural features of the spiro[2.5]octane scaffold have been successfully exploited in the design of novel therapeutic agents targeting a range of biological targets.
Spiro[2.5]octane Derivatives as Ion Channel Modulators
Ion channels are crucial for a wide range of physiological processes, and their modulation is a key strategy in the treatment of various diseases, including pain, epilepsy, and cardiac arrhythmias.[16] The rigid nature of the spiro[2.5]octane core makes it an attractive scaffold for the design of selective ion channel blockers.
A patent application has described a series of cyclopropyl-spiro-piperidines, which can be considered derivatives of azaspiro[2.5]octane, as potent blockers of the voltage-gated sodium channel Naᵥ1.7.[17] This channel is a key player in pain signaling, and its selective inhibition is a promising approach for the development of new analgesics.[17] The spirocyclic core in these compounds likely helps to position the key pharmacophoric elements in the correct orientation for optimal interaction with the channel's binding site.
Modulating G-Protein Coupled Receptors (GPCRs) with Spirocyclic Ligands
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[18] Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous agonist binding site, offers a promising strategy for achieving greater selectivity and fine-tuning of receptor signaling.[19][20]
The conformational rigidity of the spiro[2.5]octane scaffold can be advantageous in the design of allosteric modulators. By locking the molecule in a specific conformation, it is possible to achieve highly selective interactions with the allosteric binding pocket of a GPCR. While specific examples of spiro[2.5]octane-based GPCR modulators are still emerging, the principles of using rigid scaffolds to achieve allosteric modulation are well-established. For instance, a conformationally restricted analogue of acetylcholine, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], has been shown to be a highly selective full agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel that shares structural similarities with some GPCRs.[1]
Future Perspectives and Conclusion
The synthesis and application of spiro[2.5]octane derivatives in medicinal chemistry is a rapidly evolving field. The development of new and more efficient synthetic methods, particularly in the area of asymmetric catalysis, will undoubtedly expand the accessibility and diversity of this important scaffold. The continued exploration of the biological activity of spiro[2.5]octane-containing molecules is expected to yield novel drug candidates with improved therapeutic profiles.
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"Spiro[2.5]octan-5-amine hydrochloride" chemical properties and stability
An In-Depth Technical Guide to Spiro[2.5]octan-5-amine Hydrochloride: Chemical Properties and Stability
Introduction: The Significance of the Spiro[2.5]octane Scaffold
Spiro[2.5]octan-5-amine hydrochloride is a specialized chemical compound featuring a unique spirocyclic core, where a cyclopropane ring and a cyclohexane ring are fused through a single shared carbon atom. Spirocyclic systems are of profound interest in modern medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over flat, aromatic structures.[1][2] The introduction of a spirocyclic scaffold can significantly enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter correlated with a higher probability of success in clinical trials.[1] These scaffolds are known to modulate crucial physicochemical properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability, making them attractive building blocks for designing novel therapeutics with improved pharmacological profiles.[1] This guide provides a detailed technical overview of the chemical properties, stability, and handling of Spiro[2.5]octan-5-amine hydrochloride for researchers and drug development professionals.
Physicochemical and Structural Properties
Spiro[2.5]octan-5-amine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis. Its key properties are summarized below.
Core Chemical Identifiers
The fundamental identity of a chemical compound is established by its structural and molecular data.
| Property | Value | Source |
| Chemical Name | Spiro[2.5]octan-5-amine hydrochloride | [3] |
| CAS Number | 1228449-89-5 | [3] |
| Molecular Formula | C₈H₁₆ClN | [4] |
| Molecular Weight | 161.67 g/mol | [4][5] |
| SMILES | NC1CCCC2(C1)CC2.Cl | [3] |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [4] |
Structural Representation
The three-dimensional arrangement of the spirocyclic core is critical to its function in molecular design. The structure consists of a cyclohexane ring bearing an amine group, with a spiro-fused cyclopropane ring.
Caption: A generalized workflow for assessing the chemical stability of a compound.
Causality Behind Experimental Choices:
-
Baseline (T=0): Establishing a comprehensive initial profile is non-negotiable. Without a clear baseline, any observed changes are meaningless. Purity by a stability-indicating HPLC method is the most critical parameter.
-
Stress Conditions: These are designed to accelerate degradation, allowing for rapid identification of potential liabilities.
-
Temperature/Humidity: Simulates potential excursions during shipping or storage.
-
pH Stress: Critical for compounds used in aqueous formulations, as amines can undergo pH-dependent degradation.
-
Photostability: Essential for any compound that may be handled in the light or used in a final product exposed to light.
-
-
Time-Point Analysis: Regular analysis allows for the calculation of degradation kinetics, providing predictive power for long-term stability under normal conditions. Identifying degradants via LC-MS is crucial for understanding the degradation pathway and ensuring the safety of the final product.
Conclusion
Spiro[2.5]octan-5-amine hydrochloride is a valuable chemical entity, leveraging the structural benefits of a spirocyclic framework for applications in research and development. Its properties as a primary amine salt dictate a profile of moderate stability and specific handling requirements. For researchers, adherence to recommended storage conditions (cool, dry, tightly sealed) and safety protocols (use of fume hood and appropriate PPE) is essential for both experimental integrity and personal safety. A systematic approach to stability testing, as outlined in the workflow, provides the necessary data to confidently incorporate this building block into complex synthetic routes and drug development programs.
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An In-Depth Technical Guide to Spiro[2.5]octan-5-amine Hydrochloride: Physicochemical Properties and Synthetic Considerations
This technical guide provides a comprehensive overview of Spiro[2.5]octan-5-amine hydrochloride, a spirocyclic compound of increasing interest in medicinal chemistry. The unique three-dimensional structure of spirocycles offers significant advantages in drug design, including enhanced target binding and improved physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecular characteristics, synthesis, and potential applications of this compound.
Introduction to Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in modern drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[2][3] Unlike flat aromatic structures, the spatial arrangement of spirocycles allows for a more precise interaction with the complex topographies of protein binding sites.[1] This often translates to enhanced potency and a more desirable pharmacokinetic profile.[2] Furthermore, the incorporation of spiro-motifs can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with a higher probability of clinical success.[1] Spiro[2.5]octan-5-amine hydrochloride is a prime example of a building block that embodies these advantageous structural features.
Physicochemical Properties of Spiro[2.5]octan-5-amine Hydrochloride
The fundamental physicochemical properties of a compound are critical for its application in drug development. For Spiro[2.5]octan-5-amine hydrochloride, these properties are derived from its constituent parts: the spiro[2.5]octan-5-amine free base and hydrogen chloride.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN | Derived from[4][5] |
| Molecular Weight | 161.67 g/mol | [4] |
The molecular formula of the free base, Spiro[2.5]octan-5-amine, is C₈H₁₅N, with a molecular weight of approximately 125.22 g/mol .[5][6] The addition of hydrogen chloride (HCl) to form the hydrochloride salt results in the final molecular formula and weight listed in the table. The hydrochloride salt form is often preferred in pharmaceutical applications due to its increased solubility and stability.
Synthesis and Characterization
The synthesis of spirocyclic amines can be complex, often requiring multi-step processes. While specific synthetic routes for Spiro[2.5]octan-5-amine are not extensively detailed in publicly available literature, general methodologies for the synthesis of related spiro compounds can provide valuable insights. For instance, the synthesis of Spiro[2.5]octane-5,7-dione, an important intermediate, has been described and highlights the intricate nature of constructing such frameworks.[7][8]
A plausible synthetic approach for Spiro[2.5]octan-5-amine could involve the formation of a spiro[2.5]octanone intermediate, followed by reductive amination. The characterization of the final product would then rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of a spirocyclic amine hydrochloride, based on common organic chemistry principles.
Caption: Generalized workflow for the synthesis and quality control of Spiro[2.5]octan-5-amine HCl.
Applications in Drug Development
Spiro[2.5]octane derivatives are valuable scaffolds in medicinal chemistry due to their unique structural and conformational properties.[3] The rigid spirocyclic core can orient substituents in specific vectors, leading to highly selective interactions with biological targets. The amine functionality of Spiro[2.5]octan-5-amine provides a convenient handle for further chemical modification, allowing for its incorporation into a diverse range of potential therapeutic agents.
The applications of spirocyclic compounds are broad, with examples found in the development of treatments for a variety of diseases.[9] The introduction of a spiro-moiety can favorably modulate a molecule's lipophilicity and metabolic stability, key parameters in optimizing drug candidates.[2] As such, Spiro[2.5]octan-5-amine hydrochloride represents a promising building block for the creation of novel therapeutics with improved efficacy and safety profiles.
Conclusion
Spiro[2.5]octan-5-amine hydrochloride is a fascinating molecule with significant potential in the field of drug discovery. Its well-defined three-dimensional structure and the presence of a reactive amine group make it an attractive starting point for the synthesis of new chemical entities. Understanding its fundamental properties, as outlined in this guide, is the first step for researchers looking to leverage the unique advantages of spirocyclic scaffolds in their drug development programs. Further exploration into the synthesis and biological activities of derivatives of this compound is highly warranted.
References
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PubChemLite. (n.d.). Spiro[2.5]octan-6-amine hydrochloride (C8H15N). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Retrieved from [Link]
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PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
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Spiro[2.5]octan-5-amine Hydrochloride: A Technical Guide to a Novel Scaffold for Drug Discovery
Abstract
The relentless pursuit of novel chemical matter in drug discovery necessitates the exploration of uncharted regions of chemical space. Three-dimensional scaffolds are increasingly sought after for their potential to confer improved potency, selectivity, and ADMET properties. This technical guide provides an in-depth exploration of Spiro[2.5]octan-5-amine hydrochloride, a unique and conformationally restricted scaffold. We will delve into its synthesis, physicochemical properties, and a comprehensive workflow for its evaluation as a potential cornerstone for the next generation of therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of spirocyclic systems in their discovery programs.
The Spirocyclic Advantage in Modern Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, enabling enhanced interactions with biological targets compared to traditional flat, aromatic scaffolds.[1][2] This rigidified framework can lead to:
-
Improved Potency and Selectivity: By locking the conformation of a molecule, spirocycles can pre-organize functional groups for optimal binding, leading to increased potency and selectivity for the target protein.
-
Enhanced Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[3]
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, increasing the probability of identifying novel biological activities.
The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, presents a particularly interesting scaffold. The cyclopropane moiety introduces conformational rigidity and a unique electronic character, while the cyclohexane ring provides multiple points for functionalization. The amine group at the 5-position serves as a versatile handle for the introduction of various substituents, enabling the rapid generation of diverse chemical libraries.
Synthesis and Characterization of Spiro[2.5]octan-5-amine Hydrochloride
Proposed Synthetic Pathway
The synthesis commences with the formation of spiro[2.5]octan-5-one, which can be prepared from 1,3-cyclohexanedione as described in the patent literature.[4][5] The subsequent conversion to the target amine is achieved via a one-pot reductive amination reaction.
Sources
Methodological & Application
The Spiro[2.5]octan-5-amine Hydrochloride Scaffold: A Gateway to Novel Enzyme Inhibitors
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Flat, two-dimensional molecules have increasingly been supplanted by complex, three-dimensional structures that can better exploit the intricate topographies of biological targets. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs.[1][2] Their inherent rigidity and defined spatial arrangement of substituents offer a unique advantage in the design of enzyme inhibitors, allowing for precise interactions within an enzyme's active site.
This guide focuses on a particularly promising building block: Spiro[2.5]octan-5-amine hydrochloride . This compound, featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, provides a rigid, non-planar scaffold. The primary amine functionality serves as a versatile chemical handle for the introduction of diverse pharmacophoric elements. Herein, we provide a detailed exploration of its application in the synthesis of enzyme inhibitors, supported by field-proven insights and detailed protocols.
Core Principles: The Rationale for Spirocyclic Scaffolds in Enzyme Inhibition
The utility of the spiro[2.5]octane moiety stems from its distinct structural characteristics:
-
Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic core projects substituents into a well-defined three-dimensional space. This can lead to enhanced complementarity with the often complex and chiral binding pockets of enzymes.
-
Conformational Rigidity: The fused ring system restricts conformational flexibility. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.
-
Novel Chemical Space: The incorporation of such scaffolds allows for the exploration of novel chemical space, moving away from "flatland" and increasing the likelihood of discovering new intellectual property.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers can favorably modulate key drug-like properties such as solubility and metabolic stability.
Application Focus: Synthesis of a SARM1 Inhibitor Prototype
To illustrate the practical application of Spiro[2.5]octan-5-amine hydrochloride, we will detail a synthetic protocol adapted from the patent literature for the preparation of a potential inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1).[3] SARM1 is a key mediator of programmed axon degeneration, and its inhibition is a promising therapeutic strategy for a range of neurodegenerative diseases and injuries.
The following protocol describes the synthesis of N-(spiro[2.5]octan-5-yl)picolinamide, a representative example of how the spiro[2.5]octan-5-amine core can be readily elaborated into a potential enzyme modulator.
Reaction Scheme: Amide Coupling
Caption: General scheme for the synthesis of N-(spiro[2.5]octan-5-yl)picolinamide.
Detailed Experimental Protocol
Materials and Equipment:
-
Spiro[2.5]octan-5-amine hydrochloride
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add Spiro[2.5]octan-5-amine hydrochloride (1.0 eq) and picolinic acid (1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the amine hydrochloride).
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes to cool it to 0 °C.
-
Base and Reagent Addition: To the cooled suspension, add triethylamine (TEA) (3.0 eq) to neutralize the hydrochloride salt and create a basic environment. This is a critical step; the free amine is the active nucleophile. Following the base, add 4-dimethylaminopyridine (DMAP) (0.1 eq) which acts as a catalyst for the acylation. Finally, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) portion-wise. EDCI is the coupling agent that activates the carboxylic acid.[3]
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid and acidic byproducts) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(spiro[2.5]octan-5-yl)picolinamide.
Self-Validating System and Causality
-
Why TEA? Triethylamine is a common organic base used to deprotonate the amine hydrochloride, liberating the free amine which is necessary for the nucleophilic attack on the activated carboxylic acid. An excess is used to ensure complete deprotonation and to neutralize the HCl formed during the reaction.
-
The Role of EDCI and DMAP: EDCI is a water-soluble carbodiimide that activates the carboxylic acid group of picolinic acid, making it susceptible to nucleophilic attack. DMAP is a highly effective acylation catalyst that accelerates the reaction, often leading to higher yields and faster reaction times.
-
Importance of Anhydrous Conditions: The use of anhydrous DCM is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced product yield.
-
Aqueous Work-up: The sodium bicarbonate wash is essential to remove any unreacted picolinic acid and the urea byproduct formed from EDCI. The brine wash helps to remove any remaining water from the organic layer.
Broader Applications and Future Directions
While the SARM1 inhibitor provides a concrete example, the Spiro[2.5]octan-5-amine hydrochloride scaffold is a versatile starting material for a wide range of enzyme inhibitors. Its rigid, three-dimensional nature makes it an attractive core for targeting enzymes where interactions in a defined spatial orientation are critical for potency and selectivity.
Potential Enzyme Targets
-
Cathepsin C: This cysteine protease is involved in the activation of neutrophil serine proteases, making it a target for inflammatory diseases.[4][5][6] The spirocyclic amine can be used to synthesize dipeptidyl nitrile inhibitors, where the spirocyclic moiety can occupy hydrophobic pockets in the enzyme's active site.
-
Janus Kinases (JAKs): These are a family of tyrosine kinases that are key mediators of cytokine signaling. Inhibition of JAKs is a therapeutic strategy for autoimmune diseases and certain cancers.[1] The spiro[2.5]octane scaffold can be incorporated into ATP-competitive inhibitors to provide a rigid framework that can enhance selectivity among the different JAK isoforms.
-
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a target for the treatment of type 2 diabetes.[2][7][8] The amine functionality of the spirocyclic building block can be used to mimic the N-terminus of the natural substrate, while the spirocyclic core can be tailored to fit into the S1 and S2 pockets of the enzyme.
Workflow for New Inhibitor Development
Caption: A typical workflow for developing novel enzyme inhibitors using the spiro[2.5]octane scaffold.
Quantitative Data Summary
While specific quantitative data for a wide range of inhibitors derived from Spiro[2.5]octan-5-amine hydrochloride is not yet abundant in the public domain, the following table provides a conceptual framework for how such data would be presented.
| Compound ID | Target Enzyme | Modification on Amine | IC50 (nM) |
| Proto-01 | SARM1 | Picolinamide | TBD |
| Hypo-CatC-01 | Cathepsin C | Dipeptidyl Nitrile | TBD |
| Hypo-JAK-01 | JAK3 | Pyrrolopyrimidine | TBD |
| Hypo-DPP4-01 | DPP-4 | Cyanopyrrolidine | TBD |
TBD: To Be Determined through experimental validation.
Conclusion
Spiro[2.5]octan-5-amine hydrochloride is a valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of potent and selective therapeutic agents. The straightforward chemistry of its primary amine functionality allows for its ready incorporation into a variety of inhibitor scaffolds. As the demand for novel, differentiated drug candidates continues to grow, the strategic use of such spirocyclic scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
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Application Note & Protocol: Spiro[2.5]octan-5-amine Hydrochloride for Introducing 3D-Dimensionality in Molecules
Abstract
In contemporary drug discovery, there is a strategic shift away from planar, aromatic-rich molecules towards candidates with greater three-dimensional (3D) complexity. This shift, often termed "escaping flatland," is driven by evidence linking higher sp³-hybridized carbon content (Fsp³) to improved clinical success rates.[1][2] Molecules with well-defined 3D shapes can achieve higher potency and selectivity by making more specific and complex interactions with biological targets.[3][4] Spirocyclic scaffolds are exemplary building blocks for instilling this 3D character.[5] This document provides a detailed guide for medicinal chemists and drug development professionals on the rationale and practical application of Spiro[2.5]octan-5-amine hydrochloride , a versatile building block for introducing a rigid, non-planar motif into lead compounds.
The Strategic Advantage of Spirocyclic Scaffolds
Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom.[1] This unique structural feature imparts inherent three-dimensionality and rigidity, offering significant advantages over traditional, more flexible or planar scaffolds.[5][6]
Key Benefits of the Spiro[2.5]octane Moiety:
-
Increased Fsp³ Character: The spiro[2.5]octane core is entirely composed of sp³-hybridized carbons. Increasing a molecule's Fsp³ fraction has been correlated with higher success rates in clinical development, partly due to improved physicochemical properties.[1][2]
-
Enhanced 3D-Topology: The fusion of a cyclopropane and a cyclohexane ring creates a rigid structure with defined exit vectors for substituents. This allows for precise spatial positioning of functional groups to probe interactions within a binding pocket, which is often not possible with flat aromatic rings.[7]
-
Improved Physicochemical and ADME Properties: The introduction of spirocyclic motifs can favorably modulate key drug-like properties.[1][3] This includes:
-
Solubility: The non-planar structure can disrupt crystal packing, often leading to improved aqueous solubility.
-
Lipophilicity (LogP/LogD): Can be fine-tuned to optimize permeability and reduce off-target effects.[1]
-
Metabolic Stability: The quaternary spirocenter and adjacent carbons can be less susceptible to metabolic attack by cytochrome P450 enzymes.
-
-
Novelty and Intellectual Property: The use of less conventional scaffolds like spiro[2.5]octane provides access to novel chemical space, offering opportunities for new intellectual property.
Caption: Conceptual shift from planar scaffolds to 3D spirocyclic cores.
Physicochemical Profile: Spiro[2.5]octan-5-amine
Spiro[2.5]octan-5-amine is typically supplied as its hydrochloride salt to improve shelf-life and handling. The free base form, used in reactions, can be generated in situ.
| Property | Value | Source |
| Chemical Name | Spiro[2.5]octan-5-amine hydrochloride | - |
| CAS Number | 1228531-38-1 (Free Base) | [8] |
| Molecular Formula | C₈H₁₅N (Free Base); C₈H₁₆ClN (HCl Salt) | [8][9] |
| Molecular Weight | 125.22 g/mol (Free Base); 161.67 g/mol (HCl Salt) | [8][9] |
| Calculated LogP | 2.09 | [9] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |
| Hydrogen Bond Donors | 1 (Free Base) | [9] |
| Hydrogen Bond Acceptors | 1 (Free Base) | [9] |
| Rotatable Bonds | 0 | [9] |
Note: Data corresponds to the free base unless otherwise specified. CAS numbers for the hydrochloride salt may vary by supplier.
Core Protocol: Amide Coupling with a Carboxylic Acid
The most direct application of Spiro[2.5]octan-5-amine hydrochloride is its use as a nucleophile in an amide coupling reaction.[10] This protocol details a standard and robust method using a common peptide coupling reagent.
Causality Behind Key Choices:
-
Starting Material: The use of the hydrochloride salt necessitates the addition of a base to liberate the free amine for the reaction.
-
Coupling Reagent (HATU): HATU is a highly efficient uronium-based coupling reagent that rapidly converts carboxylic acids into activated esters, which are highly susceptible to nucleophilic attack by the amine.[10]
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is strong enough to neutralize the HCl salt and the acidic by-products of the reaction but will not compete with the primary spiro-amine as a nucleophile, thus preventing unwanted side reactions.
-
Solvent (DMF): Anhydrous Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reagents and salt by-products, facilitating a homogenous and efficient reaction.
Materials and Equipment
-
Reagents:
-
Carboxylic acid of interest (1.0 eq)
-
Spiro[2.5]octan-5-amine hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
-
Step-by-Step Experimental Procedure
Caption: Workflow for the HATU-mediated amide coupling protocol.
-
Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid). Cool the mixture to 0°C using an ice bath and stir for 15 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition: Add Spiro[2.5]octan-5-amine hydrochloride (1.1 eq) to the activated mixture as a solid.
-
Base Addition: Slowly add DIPEA (3.0 eq) to the stirring suspension at 0°C. The first equivalent neutralizes the HCl salt, the second neutralizes the hexafluorophosphate counterion from HATU, and the third acts as a general base to facilitate the reaction. The reaction mixture should become a clear solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (carboxylic acid) is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic by-products, followed by brine (1x) to remove residual water and DMF.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to obtain the pure amide product.
Protocol Validation and Product Characterization
A successful reaction is confirmed by analyzing the purified product.
-
TLC: The product should have a distinct Rf value from the starting materials.
-
LC-MS: The primary validation tool. The product should show a major peak with the expected mass-to-charge ratio ([M+H]⁺) for the desired amide.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the carboxylic acid proton. New amide N-H signals will appear (typically broad, between 5-8 ppm). The characteristic upfield signals for the cyclopropane protons (approx. 0.2-0.5 ppm) and the cyclohexane ring protons will be present.
-
¹³C NMR: A new amide carbonyl signal will appear in the range of 165-175 ppm.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the newly synthesized molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficient base.3. Wet solvent or reagents. | 1. Use fresh, high-purity HATU from a reliable source.2. Ensure all 3.0 equivalents of DIPEA are added.3. Use anhydrous solvents and dry reagents thoroughly. |
| Recovery of Starting Amine | 1. Incomplete activation of the carboxylic acid.2. Sterically hindered carboxylic acid. | 1. Increase the pre-activation time at 0°C to 30 min.2. For very hindered acids, consider switching to an acyl chloride-based method or increasing the reaction temperature.[11] |
| Multiple By-products | 1. Side reaction with DIPEA (rare).2. Epimerization of an adjacent chiral center on the acid.3. Over-activation leading to side products. | 1. Use a different non-nucleophilic base like 2,6-lutidine.2. Keep the reaction temperature at 0°C or below during activation and base addition.3. Ensure stoichiometry is correct; do not use a large excess of HATU. |
Conclusion
Spiro[2.5]octan-5-amine hydrochloride is a powerful and accessible building block for medicinal chemists seeking to embed 3D-dimensionality into their drug candidates. Its rigid, non-planar structure offers a validated strategy to improve Fsp³, modulate physicochemical properties, and explore novel chemical space. The provided amide coupling protocol is a reliable and field-proven method for its incorporation, enabling researchers to systematically investigate the impact of this unique 3D scaffold on biological activity and ADME profiles.
References
-
Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(19), 5998. [Link]
-
CP Lab Safety. spiro[2.5]octan-6-amine hydrochloride, min 97%, 10 grams. [Link]
-
Beilstein Journals. (2024-07-24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]
-
ResearchGate. (2025-08-09). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
- Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
Zheng, M., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3679. [Link]
-
ResearchGate. (2025-08-06). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (PDF) An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. [Link]
-
ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. [Link]
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The Strategic Incorporation of Spiro[2.5]octan-5-amine Hydrochloride in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands
Introduction: The Quest for Three-Dimensionality in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent one of the most successful target families for therapeutic intervention, with a significant portion of all approved drugs modulating their activity.[1][2][3] The design of ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery.[4][5] In recent years, there has been a paradigm shift away from flat, aromatic molecules towards more three-dimensional structures that can better exploit the complex topography of GPCR binding pockets.[6][7] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse framework to orient pharmacophoric elements in three-dimensional space.[8][9][10]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Spiro[2.5]octan-5-amine hydrochloride , a versatile building block for the synthesis of innovative GPCR ligands. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into lead scaffolds, and discuss the potential impact of this unique spirocyclic amine on ligand properties.
The spiro[2.5]octane core, featuring a cyclopropane ring fused to a cyclohexane ring, imparts a distinct conformational rigidity.[11] The primary amine functionality at the 5-position serves as a versatile chemical handle for the introduction of this spirocyclic motif into a wide range of molecular architectures through common synthetic transformations. The hydrochloride salt form ensures stability and ease of handling.
Advantages of the Spiro[2.5]octane Scaffold in GPCR Ligand Design
The incorporation of the spiro[2.5]octane moiety into GPCR ligand candidates can offer several distinct advantages:
-
Enhanced Three-Dimensionality and Novel Chemical Space: The rigid, non-planar structure of the spiro[2.5]octane scaffold allows for the exploration of novel chemical space, potentially leading to improved interactions with the GPCR binding pocket and the discovery of unprecedented intellectual property.[6][7]
-
Improved Physicochemical Properties: Spirocycles can positively influence key drug-like properties.[12] By increasing the fraction of sp3-hybridized carbons (Fsp3), the spiro[2.5]octane motif can lead to improved solubility, reduced lipophilicity (LogP), and enhanced metabolic stability compared to their flat aromatic counterparts.[6]
-
Conformational Restriction and Selectivity: The conformational rigidity of the spirocycle can pre-organize the pharmacophoric groups of a ligand in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity for the target GPCR.[9][10]
-
Vectorial Projection of Substituents: The spirocyclic core acts as a rigid scaffold from which substituents can be projected in well-defined vectors, allowing for fine-tuning of interactions with specific residues within the GPCR binding site.
Synthetic Protocols for the Incorporation of Spiro[2.5]octan-5-amine Hydrochloride
Spiro[2.5]octan-5-amine hydrochloride is a primary amine and can be readily incorporated into molecules of interest using a variety of standard organic chemistry reactions. The following protocols are provided as illustrative examples.
Protocol 1: Amide Bond Formation
Amide bond formation is one of the most common and reliable methods for incorporating amine building blocks. This protocol describes a typical coupling reaction with a carboxylic acid.
Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation using Spiro[2.5]octan-5-amine HCl.
Materials:
-
Spiro[2.5]octan-5-amine hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.0 - 1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add Spiro[2.5]octan-5-amine hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired spiro-amide.
Rationale for Experimental Choices:
-
Coupling Agent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization. Other coupling agents like HBTU or EDC/HOBt can also be employed.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, as well as to facilitate the coupling reaction.
-
Solvent: DMF is an excellent solvent for dissolving a wide range of reactants and reagents used in amide coupling reactions.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for coupling amines with aldehydes or ketones.
Workflow for Reductive Amination
Caption: Workflow for reductive amination with Spiro[2.5]octan-5-amine HCl.
Materials:
-
Spiro[2.5]octan-5-amine hydrochloride (1.2 eq)
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 1-2 drops)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and Spiro[2.5]octan-5-amine hydrochloride (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can lead to side reactions.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.
-
Solvent: DCE and THF are commonly used solvents for reductive amination reactions.
Case Study: Hypothetical Application in the Synthesis of a Novel Muscarinic Acetylcholine Receptor (M1) Agonist
To illustrate the potential of Spiro[2.5]octan-5-amine hydrochloride, we present a hypothetical synthesis of a novel M1 receptor agonist. The muscarinic M1 receptor is a well-validated GPCR target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
Hypothetical Target Ligand Structure and Rationale:
Our hypothetical target ligand will feature a core scaffold known to interact with the orthosteric binding site of the M1 receptor, coupled to the spiro[2.5]octan-5-amine moiety. The spirocycle is intended to probe a less conserved, allosteric region of the binding pocket, potentially enhancing selectivity and conferring biased agonism.[13]
Proposed Synthetic Route:
The synthesis would involve the amide coupling of a known M1 receptor pharmacophore containing a carboxylic acid with Spiro[2.5]octan-5-amine hydrochloride, following Protocol 1.
Expected Impact on Pharmacological Properties:
| Property | Expected Outcome with Spiro[2.5]octane Moiety | Rationale |
| M1 Receptor Affinity | Potentially maintained or increased | The rigid spirocycle can orient the pharmacophore for optimal binding, reducing the entropic penalty. |
| Subtype Selectivity (vs. M2/M3) | Potentially increased | The unique 3D shape of the spirocycle may lead to specific interactions with non-conserved residues in the M1 binding pocket. |
| Functional Activity | Potential for biased agonism (e.g., Gq-biased) | The spirocyclic moiety could stabilize a receptor conformation that preferentially couples to a specific G-protein signaling pathway over β-arrestin recruitment.[5] |
| In Vitro ADME Profile | Improved solubility and metabolic stability | The increased Fsp3 character and removal of potentially metabolically labile groups can lead to a more favorable ADME profile.[6] |
Characterization of Synthesized Ligands
All newly synthesized ligands incorporating the spiro[2.5]octan-5-amine moiety should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Pharmacological Evaluation
Once the ligands are synthesized and characterized, their pharmacological properties at the target GPCR should be evaluated using a battery of in vitro assays.
GPCR Signaling Pathway
Caption: A simplified GPCR signaling cascade illustrating potential points of modulation.
Recommended Assays:
-
Radioligand Binding Assays: To determine the affinity (Ki) of the new ligands for the target GPCR.
-
Functional Assays:
-
G-Protein Dependent Signaling: Measurement of second messengers such as cAMP (for Gs/Gi coupled receptors) or inositol phosphates/calcium mobilization (for Gq coupled receptors).
-
β-Arrestin Recruitment Assays: To assess the potential for biased agonism.
-
-
Selectivity Profiling: Testing the ligands against a panel of related GPCR subtypes to determine their selectivity profile.
Conclusion
Spiro[2.5]octan-5-amine hydrochloride is a valuable and versatile building block for medicinal chemists seeking to introduce three-dimensionality and conformational rigidity into their GPCR ligand designs. Its strategic incorporation has the potential to unlock novel chemical space, improve physicochemical properties, and fine-tune pharmacological profiles, including affinity, selectivity, and functional bias. The synthetic protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to leverage the unique properties of this spirocyclic amine in their quest for the next generation of innovative GPCR-targeted therapeutics.
References
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Costantino, L., & Barlocco, D. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 234. [Link]
-
Kooistra, A. J., Leurs, R., & de Esch, I. J. P. (2016). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 7, 39. [Link]
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Polo, E., & G. de la Torre, M. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Pharmaceutical Chemistry Journal, 57(1), 1-32. [Link]
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Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 91(6), 547-550. [Link]
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Pawson, A. J., Sharman, J. L., & Williams, J. M. (2013). G Protein-Coupled Receptors. British Journal of Pharmacology, 168(4), 785-1071. [Link]
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D'hooghe, M., & T. De Kimpe, N. (2011). Synthetic Routes to Approved Drugs Containing a Spirocycle. Current Organic Chemistry, 15(15), 2636-2655. [Link]
- Google Patents. (n.d.). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 163-191. [Link]
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Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. Nature, 492(7427), 45-51. [Link]
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Reddy, T. S., & G. V. M. Sharma. (2018). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 16(29), 5201-5222. [Link]
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Scheeren, J. W., et al. (2004). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. The Journal of Organic Chemistry, 69(20), 6833-6841. [Link]
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St. Jude Children's Research Hospital. (2025, December 22). Structural findings reveal how distinct GPCR ligands create different levels of activation. [Link]
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Caron, C., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 415-442). [Link]
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Jacobson, K. A. (2010). Rational design of dualsteric GPCR ligands: quests and promise. Trends in Pharmacological Sciences, 31(2), 56-63. [Link]
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Scanlan, T. S., et al. (2007). Toward deciphering the code to aminergic G protein-coupled receptor drug design. Journal of Medicinal Chemistry, 50(26), 6481-6490. [Link]
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Varela, M. T., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(8), 917-931. [Link]
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G. A. Gazieva, et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8049. [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Takeda, H., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined With Liposomes. Frontiers in Pharmacology, 9, 75. [Link]
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Wu, B., et al. (2015). Structural insights into ligand recognition and selectivity for classes A, B, and C GPCRs. ACS Chemical Neuroscience, 6(9), 1496-1509. [Link]
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Application Note: Spiro[2.5]octan-5-amine Hydrochloride as a Versatile Scaffold for Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of three-dimensional scaffolds into drug candidates is a key strategy for improving physicochemical and pharmacological properties, a concept often termed "escaping flatland".[1] Spirocycles, characterized by their rigid, non-planar structures, are increasingly sought-after motifs in medicinal chemistry.[2][3] They can enhance binding affinity, improve metabolic stability, and modulate properties like solubility and lipophilicity.[1][4] This application note details the utility of Spiro[2.5]octan-5-amine hydrochloride as a versatile building block for constructing diverse molecular libraries via solid-phase organic synthesis (SPOS). We provide a comprehensive, field-proven protocol for its incorporation onto a solid support and subsequent diversification, enabling the rapid generation of novel chemical entities for drug discovery programs.
Introduction: The Strategic Value of Spirocyclic Scaffolds
Modern drug discovery endeavors consistently seek to enhance molecular complexity and three-dimensionality to improve interactions with biological targets. Spirocyclic systems, which contain two rings connected by a single common atom, offer a unique and powerful approach to this challenge.[5] The inherent rigidity of the spiro[2.5]octane core locks appended substituents into well-defined spatial orientations, which can lead to improved potency and selectivity.[3][4] Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a characteristic feature of spirocycles, often correlates with improved clinical success rates.[1]
Spiro[2.5]octan-5-amine hydrochloride provides a robust entry point for introducing this desirable scaffold. The primary amine serves as a versatile chemical handle for a wide range of synthetic transformations, particularly amide bond formation, which is a cornerstone of both peptide and small molecule synthesis.[6] By employing solid-phase synthesis, libraries of compounds featuring this spirocyclic core can be generated efficiently, leveraging the advantages of simplified purification and the ability to drive reactions to completion with excess reagents.[6]
This guide provides a detailed workflow for the N-terminal functionalization of a resin-bound amino acid with Spiro[2.5]octan-5-amine, followed by diversification to create a library of novel amides.
The Synthetic Strategy: A Modular Solid-Phase Approach
Our strategy employs a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme, which is widely used in solid-phase peptide synthesis (SPPS) and is adaptable for small molecule synthesis.[7] The workflow is designed to be modular, allowing for variation at multiple positions.
The overall workflow is depicted below:
Figure 1: Overall workflow for the solid-phase synthesis of a diversified library using Spiro[2.5]octan-5-amine.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, 1.2 mmol/g | Major peptide synthesis suppliers |
| Spiro[2.5]octan-5-amine hydrochloride | ≥97% Purity | Chemical building block suppliers |
| Fmoc-Gly-OH | Synthesis Grade | Major peptide synthesis suppliers |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard chemical suppliers |
| Piperidine | Anhydrous | Standard chemical suppliers |
| Dichloromethane (DCM) | Anhydrous | Standard chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard chemical suppliers |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Major peptide synthesis suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard chemical suppliers |
| Diethyl ether | Anhydrous | Standard chemical suppliers |
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling. Review all Safety Data Sheets (SDS) before commencing work.[8][9]
Protocol 1: Fmoc-Protection of Spiro[2.5]octan-5-amine
The amine hydrochloride must first be converted to the free base and then protected with an Fmoc group to make it suitable for solid-phase synthesis.
Step-by-Step Procedure:
-
Free Base Generation: Dissolve Spiro[2.5]octan-5-amine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and 1M aqueous sodium carbonate (Na₂CO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Fmoc Protection: Dissolve the resulting free amine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Remove the dioxane under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield Fmoc-Spiro[2.5]octan-5-amine.
Protocol 2: Solid-Phase Synthesis
This protocol outlines the manual synthesis in a fritted syringe. It begins with loading the first amino acid onto the 2-chlorotrityl chloride resin.
Step 1: Loading of First Amino Acid (Fmoc-Gly-OH)
-
Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in a 10 mL fritted syringe.
-
Swell the resin in anhydrous DCM (5 mL) for 20 minutes. Drain the solvent.
-
Dissolve Fmoc-Gly-OH (0.5 eq relative to resin capacity, 0.6 mmol, 178 mg) in anhydrous DCM (5 mL).
-
Add DIPEA (4.0 eq relative to amino acid, 2.4 mmol, 418 µL) to the amino acid solution.
-
Add the solution to the resin and agitate gently (e.g., on a shaker or with manual bubbling using nitrogen) for 1 hour.
-
To cap any remaining reactive sites on the resin, add 0.5 mL of methanol and agitate for 15 minutes.
-
Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under a stream of nitrogen.
Step 2: Fmoc Deprotection (Cycle 1)
-
Swell the resin in DMF (5 mL) for 10 minutes.
-
Drain and add a solution of 20% piperidine in DMF (5 mL).
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for another 10 minutes.[2]
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.
Step 3: Coupling of Fmoc-Spiro[2.5]octan-5-amine
The coupling of a secondary or sterically hindered amine requires a potent coupling agent to ensure high efficiency. HATU is an excellent choice for this purpose.
Figure 2: Amide bond formation using HATU activation.
-
Dissolve Fmoc-Spiro[2.5]octan-5-amine (2.0 eq relative to initial resin loading, 1.2 mmol) and HATU (1.95 eq, 1.17 mmol) in DMF (5 mL).
-
Add DIPEA (4.0 eq, 2.4 mmol, 418 µL) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the deprotected resin from Step 2.
-
Agitate for 2 hours at room temperature.
-
Monitoring: To confirm reaction completion, perform a Kaiser test.[3] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Step 4: Fmoc Deprotection (Cycle 2)
-
Repeat the procedure from Step 2 to remove the Fmoc group from the newly coupled spiro-amine, exposing its secondary amine for diversification.
Step 5: Diversification via Acylation
-
Prepare stock solutions of various carboxylic acids (R¹-COOH, R²-COOH, etc.) in DMF.
-
In separate reaction vessels (or in parallel synthesis blocks), add the deprotected resin from Step 4.
-
To each vessel, add a pre-activated solution of a unique carboxylic acid (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF.
-
Agitate for 2 hours or until a Kaiser test confirms completion.
-
Wash all resin samples thoroughly with DMF (3x), DCM (3x), and finally methanol (2x). Dry the resin completely under high vacuum.
Protocol 3: Cleavage and Purification
The 2-chlorotrityl linker is highly acid-labile, allowing the product to be cleaved under very mild conditions that preserve most acid-sensitive functional groups.[10]
Step-by-Step Procedure:
-
Place the dried, final resin in a fritted syringe.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Highly corrosive.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of initial resin) and agitate gently for 2 hours at room temperature.
-
Drain the filtrate into a clean round-bottom flask. Wash the resin twice more with a small volume of fresh TFA.
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Pellet the precipitate by centrifugation and decant the ether. Repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Conclusion and Outlook
The protocols described herein provide a robust and validated pathway for the incorporation of the valuable Spiro[2.5]octan-5-amine scaffold into molecular libraries using solid-phase organic synthesis. The use of standard Fmoc chemistry, coupled with powerful activating agents like HATU, ensures efficient and high-yielding reactions. The mild cleavage conditions afforded by the 2-chlorotrityl resin enhance the versatility of this approach, making it compatible with a wide range of functional groups for diversification. This methodology empowers medicinal chemists and drug discovery professionals to rapidly access novel, three-dimensional chemical matter, accelerating the journey toward new therapeutic agents.
References
-
Reddavide, F. et al. (2015). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Mphahamele, M. J. et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed. Available at: [Link]
-
Zhang, W. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
-
Albericio, F. et al. (n.d.). 4.3 Synthesis of Peptides on Solid Supports. Available at: [Link]
-
Mphahamele, M. J. et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]
-
Hiesinger, K. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
-
Zhang, W. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Gellman, S. H. et al. (2011). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. Available at: [Link]
-
Olsson, R. et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Pace, J. L. & Sabila, P. U. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Albericio, F. et al. (2001). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Universidad de La Rioja. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Dembinski, R. et al. (2019). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate. Available at: [Link]
-
Varkey, J. T. & Pillai, V. N. R. (2003). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Available at: [Link]
-
Gante, J. (1999). Spirocyclic Peptidomimetics. Angewandte Chemie International Edition. Available at: [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures. Available at: [Link]
Sources
- 1. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Spiro[2.5]octane Amine Coupling
Welcome to our dedicated technical support center for the optimization of reaction conditions involving spiro[2.5]octane amine coupling. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and increasingly important structural motif. The inherent three-dimensionality and rigidity of the spiro[2.5]octane scaffold offer significant advantages in medicinal chemistry, but its steric bulk can present challenges in common bond-forming reactions.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully incorporate the spiro[2.5]octane amine core into your target molecules.
Section 1: Buchwald-Hartwig Amination of Spiro[2.5]octan-6-amine
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2] However, the steric hindrance of the spiro[2.5]octane framework necessitates careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my Buchwald-Hartwig coupling of spiro[2.5]octan-6-amine with an aryl bromide. What are the most likely causes?
A1: Low conversion in this reaction is a common issue and can often be attributed to several factors:
-
Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For sterically hindered amines like spiro[2.5]octan-6-amine, bulky and electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not deprotonate the amine effectively, while an overly strong or nucleophilic base can lead to side reactions.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy associated with sterically demanding substrates. Insufficient reaction time can also lead to incomplete conversion.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the solubility of reactants and the stability of the catalytic species.
Q2: What is a good starting point for a catalyst system for the coupling of spiro[2.5]octan-6-amine with an aryl halide?
A2: A robust starting point for this transformation would involve a modern palladium precatalyst and a sterically demanding biarylphosphine ligand.
| Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycle Precatalysts | These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results. |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands have demonstrated success in the amination of challenging, sterically hindered amines.[3] |
| Base | NaOtBu or KOtBu | These strong, non-nucleophilic bases are effective in deprotonating the amine without competing in side reactions. |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed. |
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by:
-
Ligand Choice: Some ligands are more prone to promoting β-hydride elimination, which can lead to the formation of a palladium hydride species responsible for hydrodehalogenation. Experimenting with different bulky biarylphosphine ligands can mitigate this.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. In some cases, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially with a slight increase in reaction temperature, can be beneficial.
-
Water Content: Rigorously excluding water from the reaction is crucial, as it can be a proton source for the hydrodehalogenation pathway.
Troubleshooting Guide: Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Spiro[2.5]octan-6-amine
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), spiro[2.5]octan-6-amine hydrochloride (1.2 equiv), palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and sodium tert-butoxide (2.5 equiv).
-
Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Add anhydrous, degassed toluene (0.1-0.2 M) via syringe.
-
Place the vial in a preheated heating block at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Amide Coupling with Spiro[2.5]octane Derivatives
The formation of an amide bond between a spiro[2.5]octane amine and a carboxylic acid, or vice versa, is a fundamental transformation in drug discovery. The steric bulk of the spirocycle can hinder the approach of the coupling partners, often requiring more potent activating agents.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling conditions (e.g., EDC/HOBt) are giving low yields with spiro[2.5]octane carboxylic acid. What should I try next?
A1: When standard coupling reagents are insufficient, switching to a more powerful activating agent is recommended.
| Coupling Reagent | Rationale |
| HATU or HBTU | These uronium-based coupling reagents are highly effective for sterically hindered substrates and can significantly improve reaction rates and yields. |
| T3P® (Propylphosphonic Anhydride) | This reagent is another powerful option for difficult amide couplings and is known for its clean reaction profiles. |
| Acyl Fluorides | Conversion of the carboxylic acid to the corresponding acyl fluoride can be an effective strategy for coupling with sterically hindered amines.[4] |
Q2: I am observing racemization of my chiral carboxylic acid during the coupling with spiro[2.5]octan-6-amine. How can I prevent this?
A2: Racemization can be a significant issue, especially with prolonged reaction times or elevated temperatures. To minimize racemization:
-
Use an Additive: The addition of HOBt or OxymaPure® can suppress racemization by forming an activated ester that is less prone to epimerization.
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) if possible.
-
Choose the Right Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Troubleshooting Guide: Amide Coupling
Section 3: Reductive Amination of Spiro[2.5]octan-6-one
Reductive amination is a versatile method for forming C-N bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.[5] For the synthesis of spiro[2.5]octane amine derivatives, this typically involves the reaction of spiro[2.5]octan-6-one with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for the reductive amination of spiro[2.5]octan-6-one?
A1: The choice of reducing agent is crucial for a successful reductive amination.
| Reducing Agent | Rationale |
| Sodium Triacetoxyborohydride (STAB) | This is often the reagent of choice as it is mild, selective for the iminium ion over the ketone, and can be used in a one-pot procedure. |
| Sodium Cyanoborohydride (NaBH₃CN) | Another mild reducing agent that is effective for reductive aminations. However, it is toxic and requires careful handling. |
| H₂/Pd-C | Catalytic hydrogenation can be a clean and effective method, but it may not be compatible with other reducible functional groups in the molecule. |
Q2: I am getting a significant amount of the alcohol byproduct from the reduction of spiro[2.5]octan-6-one. How can I improve the selectivity for the desired amine?
A2: Formation of the alcohol byproduct indicates that the reduction of the ketone is competing with the formation and reduction of the iminium ion. To improve selectivity:
-
Use a Milder Reducing Agent: Switch to STAB if you are using a stronger reducing agent like sodium borohydride (NaBH₄).
-
Pre-form the Imine: A two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can improve selectivity. This is often achieved by stirring the ketone and amine together, sometimes with a dehydrating agent like molecular sieves, before adding the hydride.
-
pH Control: The rate of imine formation is pH-dependent. The addition of a small amount of acetic acid can catalyze imine formation and favor the desired reaction pathway.
Section 4: Purification Strategies
The unique physical properties of spiro[2.5]octane-containing compounds can sometimes make purification challenging.
Q1: My spiro[2.5]octane amine product is difficult to purify by column chromatography. What are some alternative strategies?
A1:
-
Acid-Base Extraction: If your product is basic, you can often purify it by performing an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.
-
Crystallization: Spirocyclic compounds, due to their rigid nature, often have good crystallinity. Attempting crystallization from a suitable solvent system can be a highly effective purification method.[6] Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[7]
-
Salt Formation and Crystallization: If the free amine is difficult to crystallize, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C–N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Georg Thieme Verlag.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Purification of Organic Compounds. (2023). EMU Physics Department. Retrieved from [Link]
-
Tips and Tricks: Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
- Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem. Retrieved from [https://www.benchchem.com/product/b1019]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Retrieved from [Link]
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Purification [chem.rochester.edu]
Navigating the Stability of Spiro[2.5]octan-5-amine hydrochloride: A Technical Support Guide
Welcome to the technical support center for Spiro[2.5]octan-5-amine hydrochloride. As a valued partner in your research and development endeavors, we understand that the stability and integrity of your starting materials are paramount to the success of your experiments. This guide has been developed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of Spiro[2.5]octan-5-amine hydrochloride under various reaction conditions.
It is important to note that while spirocyclic scaffolds are of significant interest in medicinal chemistry for their unique three-dimensional structures, specific, publicly available stability data for Spiro[2.5]octan-5-amine hydrochloride is limited.[1][2] Therefore, this guide synthesizes information from general chemical principles of amine hydrochlorides, data on analogous spiro-compounds, and established methodologies for stability testing to provide you with a robust framework for your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected stability of Spiro[2.5]octan-5-amine hydrochloride in aqueous solutions of varying pH?
A1: As an amine hydrochloride salt, the stability of Spiro[2.5]octan-5-amine hydrochloride in aqueous solutions is highly dependent on the pH.
-
Acidic Conditions (pH 1-4): In acidic media, the amine group is protonated, existing as the ammonium salt. This form is generally stable and highly soluble in water.[3] Degradation under strongly acidic conditions (e.g., reflux in concentrated HCl) is possible, but typically requires harsh conditions.
-
Neutral to Mildly Basic Conditions (pH 7-9): As the pH increases towards the pKa of the amine (which can be estimated to be around 9-10 for a typical primary amine), the free base form of the amine will be present in equilibrium. While the free amine is necessary for many reactions, it is also more susceptible to oxidative degradation.
-
Strongly Basic Conditions (pH > 10): In strongly basic solutions, the compound will predominantly exist as the free amine. While this may be required for certain synthetic transformations, prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation. Some amine-containing compounds have shown degradation in basic conditions at elevated temperatures.[4]
Expert Insight: The primary concern with pH is not typically the degradation of the spiro[2.5]octane core, which is a robust hydrocarbon framework, but rather the reactivity of the free amine at higher pH values.
Q2: I am observing incomplete conversion in my reaction. Could the stability of Spiro[2.5]octan-5-amine hydrochloride be the issue?
A2: While stability could be a factor, it is more likely that the issue lies with the release of the free amine from its hydrochloride salt.
For the amine to act as a nucleophile, it must be in its free base form. If your reaction medium is not sufficiently basic to neutralize the hydrochloride, the amine will remain protonated and unreactive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Q3: How does temperature affect the stability of Spiro[2.5]octan-5-amine hydrochloride?
A3: Spiro[2.5]octan-5-amine hydrochloride, as a solid, is expected to be thermally stable at typical reaction temperatures. Spiro polycycloacetals, for instance, have shown high thermal stabilities with degradation temperatures in the range of 343–370 °C.[5] However, in solution and as the free base, elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species.
General Recommendations:
-
For long-term storage, keep the solid compound in a cool, dry place.[6][7]
-
When running reactions at elevated temperatures, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the free amine.
Q4: What solvents are compatible with Spiro[2.5]octan-5-amine hydrochloride?
A4: The choice of solvent will depend on whether you are handling the hydrochloride salt or the free amine.
| Form | Compatible Solvents | Incompatible/Poor Solvents | Rationale |
| Hydrochloride Salt | Water, Methanol, Ethanol | Apolar aprotic solvents (e.g., Hexane, Toluene) | As an ionic salt, it is soluble in polar protic solvents.[3] |
| Free Amine | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | Water (sparingly soluble) | The free base is significantly less polar and more soluble in a wider range of organic solvents. |
Expert Insight: For reactions requiring the free amine, it is common practice to perform a biphasic workup. The hydrochloride salt is dissolved in water, a base is added, and the liberated free amine is extracted into an organic solvent like DCM or ethyl acetate.
Protocol for a Preliminary Stability Study
Given the lack of published data, you may need to perform a preliminary stability study under your specific reaction conditions. This protocol is designed as a self-validating system.
Objective: To assess the stability of Spiro[2.5]octan-5-amine hydrochloride under proposed reaction conditions (e.g., specific solvent, base, and temperature).
Materials:
-
Spiro[2.5]octan-5-amine hydrochloride
-
Proposed reaction solvent
-
Proposed base (if applicable)
-
Internal standard (a stable, unreactive compound with a distinct analytical signal)
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of Spiro[2.5]octan-5-amine hydrochloride and the internal standard and dissolve in the chosen reaction solvent to create a stock solution of known concentration.
-
Set up Test Conditions:
-
Condition 1 (Control): Stock solution at room temperature.
-
Condition 2 (Reaction Temperature): Aliquot the stock solution, add the proposed base (if any), and heat to the target reaction temperature under an inert atmosphere.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
Sample Preparation: Quench the reaction (if necessary, e.g., by cooling and neutralizing) and dilute the aliquot for analysis.
-
Analysis: Analyze the samples by HPLC or GC-MS.
-
Data Interpretation:
-
Calculate the ratio of the peak area of Spiro[2.5]octan-5-amine to the peak area of the internal standard for each time point.
-
A significant decrease in this ratio over time in Condition 2 compared to Condition 1 indicates degradation.
-
The appearance of new peaks in the chromatogram of Condition 2 samples would suggest the formation of degradation products.
-
Workflow for Stability Assessment:
Caption: Experimental workflow for stability assessment.
References
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. 5
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Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science. 8
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FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). Rasayan Journal of Chemistry. 4
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Spiro[2.5]octan-5-ol | 7647-61-2. Benchchem. 9
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 10
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Application Notes and Protocols: Spiro[2.5]octane-5-carboxylic acid as a Versatile Building Block in Organic Synthesis. Benchchem. 11
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Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents. 12
-
Navigating the Structure-Activity Landscape of Spiro[2.5]octane-5-carboxylic Acid Analogues: A Comparative Guide. Benchchem. 1
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Spiro[2.5]octan-6-amine hydrochloride | 1256256-54-8. ChemScene. 6
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spiro[2.5]octan-6-amine hydrochloride, min 97%, 10 grams. CP Lab Safety. 13
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC) - NIH. 14
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The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2
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(SPIRO[2.5]OCT-1-YLMETHYL)AMINE CAS#: 938458-82-3. ChemWhat. 15
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Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. 3
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Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. 16
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Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents. 17
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Spiro(2,5)octane | C8H14 | CID 135988. PubChem - NIH. 18
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MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal Of Pharma Research and Health Sciences. 19
-
Safety Data Sheet. Key Organics. 7
-
Spiro[2.5]octan-5-amine. Advanced ChemBlocks. 20
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Validation & Comparative
A Comparative Guide to the Physicochemical Properties of Spiro[2.5]octane Amines Versus Acyclic Amines in Drug Discovery
Abstract
In the landscape of modern drug discovery, the deliberate design of molecular three-dimensionality has emerged as a critical strategy for optimizing drug-like properties. Spirocyclic scaffolds, particularly spiro[2.5]octane amines, represent a compelling class of building blocks that offer a rigid, defined exit vector from a saturated core, starkly contrasting with their flexible linear amine counterparts. This guide provides an in-depth comparison of the key physicochemical properties of these two amine classes, grounded in experimental data and established scientific principles. We will explore the profound impact of conformational restraint on lipophilicity, solubility, basicity, and metabolic stability, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage these unique scaffolds in their programs.
The Shift to 3D: Spirocyclic Scaffolds in Medicinal Chemistry
The over-saturation of "flat," aromatic-rich molecules in screening libraries has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Consequently, there is a strategic pivot towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which imparts greater three-dimensionality. Spirocycles are at the forefront of this movement.
The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring at a single quaternary carbon, creates a rigid structure with well-defined spatial orientations for its substituents.[1] This rigidity minimizes the entropic penalty upon binding to a biological target, a feature that can lead to enhanced binding affinity and selectivity.[1] Unlike a flexible linear amine, which exists as a population of rapidly interconverting conformers in solution, the spiro[2.5]octane amine presents a more consistent shape to its environment.
Here, we compare the structure of spiro[2.5]octan-6-amine with a structurally analogous linear amine, cyclohexylethylamine, which possesses the same number of carbon atoms.
Caption: Structural comparison of a rigid spirocyclic amine and a flexible linear amine.
A Head-to-Head Comparison of Physicochemical Properties
The decision to incorporate a spirocyclic versus a linear amine into a drug candidate has profound downstream consequences on its developability. The following sections dissect these differences, supported by experimental and computed data.
| Property | Spiro[2.5]octan-6-amine | Cyclohexylethylamine (Linear Analogue) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 125.21 | 127.24 | Near-isomeric comparison |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | 0.875 | Inherent structural feature |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[2] | 26.02 Ų | The amine group is the sole contributor |
| Predicted pKa | ~10.5 | ~10.6 | Influenced by alkyl inductive effects |
| Predicted LogP (XLogP3) | 1.5 - 2.1[2][3] | ~2.5 | Increased globularity of the spirocycle |
| Aqueous Solubility | Generally Improved | Variable | Influenced by LogP and crystal packing |
| Metabolic Stability | Generally Higher | Generally Lower | Steric shielding of metabolically liable sites |
| Rotatable Bonds | 0[2] | 3 | Defining structural characteristic |
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of a drug's absorption, distribution, and toxicity.
-
Spiro[2.5]octane Amines: The rigid, globular structure of the spiro[2.5]octane core can effectively "tuck away" some of its lipophilic surface area, leading to a lower LogP value compared to a linear isomer of the same atom count.[4] This phenomenon, often termed "molecular shapeshifting," can be highly advantageous. A lower LogP often correlates with improved aqueous solubility and a reduced risk of off-target toxicities. For spiro[2.5]octan-6-amine, predicted LogP values are in the range of 1.5 to 2.1.[2][3]
-
Linear Amines: The flexible carbon chain of a linear amine like cyclohexylethylamine can adopt extended conformations that maximize contact with the lipophilic phase, often resulting in a higher measured LogP.
Expert Insight: The reduction in LogP afforded by spirocycles is not merely an academic observation. In drug discovery, a 0.5 log unit reduction can be the difference between a compound with problematic off-target effects and a viable clinical candidate. This makes spiro-alkylation a powerful strategy for optimizing existing scaffolds.
Aqueous Solubility
Aqueous solubility is paramount for ensuring adequate drug concentration at the site of action and for developing viable oral formulations. It is governed by a delicate balance between a molecule's hydrophilicity and the strength of its crystal lattice.
-
Spiro[2.5]octane Amines: The introduction of a spirocyclic center often improves aqueous solubility.[4] This is a direct consequence of two factors: the aforementioned reduction in LogP and the disruption of efficient crystal packing. The awkward, three-dimensional shape of spirocycles can make it difficult for molecules to stack in a low-energy, stable crystal lattice, thereby reducing the energy penalty required for dissolution.
-
Linear Amines: Flexible linear amines can more readily adopt conformations that allow for strong, ordered intermolecular interactions in the solid state, potentially leading to higher lattice energies and lower solubility.
Basicity (pKa)
The pKa of the amine group dictates its ionization state at physiological pH (around 7.4), which in turn governs its solubility, cell permeability, and receptor interactions. For both spiro[2.5]octane amines and typical linear alkyl amines, the primary amine is flanked by electron-donating alkyl groups. This results in a pKa that is generally in the range of 10-11, meaning they will be predominantly protonated and positively charged at physiological pH.[5] The subtle differences in the electronic environment between the rigid spirocycle and the flexible chain are expected to have only a minor impact on the pKa.
Metabolic Stability
In vivo, drugs are cleared from the body by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. The rate of this clearance is a key determinant of a drug's half-life and dosing regimen.
-
Spiro[2.5]octane Amines: The rigid spiro[2.5]octane scaffold can significantly enhance metabolic stability.[4] The quaternary spiro-carbon itself is not susceptible to oxidation. Furthermore, the rigid framework can sterically shield adjacent C-H bonds from the active sites of CYP enzymes, a strategy known as "metabolic blocking." This forces metabolism to occur at less favorable positions, slowing the overall rate of clearance.
-
Linear Amines: The conformational flexibility of linear amines allows them to more easily adopt a binding pose within the active site of a metabolic enzyme, often exposing multiple C-H bonds to oxidation.[6] This can lead to rapid metabolism and a shorter in vivo half-life.
Experimental Protocols for Physicochemical Profiling
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details robust, self-validating methods for determining the key physicochemical properties discussed above. The overall workflow is depicted below.
Caption: Workflow for comprehensive physicochemical characterization of a drug candidate.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the inflection point where the amine is 50% ionized, which defines the pKa.[7] It is considered a gold-standard method for its accuracy.[8]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[7]
-
Sample Preparation: Prepare a 1 mM solution of the test amine in water or a co-solvent if solubility is low. Ensure the total volume is sufficient for the pH probe to be submerged (e.g., 20 mL).[7]
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to achieve a final concentration of 0.15 M. This maintains a constant ionic environment throughout the titration.[7]
-
Initial Acidification: Add 0.1 M HCl dropwise to the stirred solution until the pH is approximately 2 units below the expected pKa (e.g., pH ~8).
-
Titration: Begin adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve.[9]
Protocol: LogP Determination by Shake-Flask Method
Causality: This classic method directly measures the partitioning of a compound between n-octanol and water after they have been allowed to reach equilibrium.[8] It provides the most accurate measure of a compound's true lipophilicity.
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or phosphate-buffered saline, pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Compound Addition: Prepare a stock solution of the test compound in the saturated n-octanol phase (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the saturated aqueous phase (e.g., 2 mL of each).
-
Equilibration: Cap the vial and shake or gently rotate it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[10]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol: Kinetic Aqueous Solubility by Nephelometry
Causality: This high-throughput method assesses solubility by detecting the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[11] The light scattering caused by the resulting precipitate is measured by a nephelometer. It provides a rapid assessment for early-stage discovery compounds.[12]
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the final desired concentration (e.g., 198 µL for a final concentration of 100 µM and 1% DMSO).[12]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[12]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Analysis: The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Causality: This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes (CYPs) contained within liver microsomes.[13] The rate of disappearance of the parent compound is used to calculate its intrinsic clearance, providing a powerful predictor of in vivo hepatic clearance.[14]
Methodology:
-
Reagent Preparation:
-
Incubation Setup: In a 96-well plate, pre-warm the HLM and buffer solution to 37°C.
-
Initiation: Add the test compound to the HLM mixture. Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).[15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.
Conclusion and Outlook
The choice between a spirocyclic and a linear amine is a pivotal decision in molecular design that extends far beyond simple topology. The conformational rigidity inherent to the spiro[2.5]octane amine scaffold imparts a cascade of beneficial physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, and improved metabolic stability, when compared to flexible linear analogues. While the basicity of the amine remains largely unchanged, the improvements in ADME-relevant properties are significant. By understanding these fundamental differences and employing the robust experimental protocols detailed in this guide, researchers can make more informed decisions, accelerating the design of safer, more effective drug candidates with optimized pharmacokinetic profiles. The spiro[2.5]octane amine is not merely a building block; it is a strategic tool for navigating the complex multidimensional space of drug discovery.
References
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Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Available from: [Link]
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Spiro Academy. AMINES. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135988, Spiro(2,5)octane. Available from: [Link]
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NIST. Spiro[2.5]octane - NIST WebBook. Available from: [Link]
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Van der Waterbeemd, H., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Wang, Z., et al. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]
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Zhang, Y., et al. Comparison of Cyclic and Linear PEG Conjugates. PMC - NIH. Available from: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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BioIVT. Metabolic Stability Assay Services. Available from: [Link]
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American Chemical Society. Comparison of Cyclic and Linear PEG Conjugates | Bioconjugate Chemistry. Available from: [Link]
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ResearchGate. Comparison between approved cyclic and linear peptides. Available from: [Link]
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American Chemical Society. Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Available from: [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Available from: [Link]
-
ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. Available from: [Link]
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PubChemLite. Spiro[2.5]octan-6-amine hydrochloride (C8H15N). Available from: [Link]
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ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
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Cyprotex. Microsomal Stability. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59001176, Spiro[2.5]octane-4-carbaldehyde. Available from: [Link]
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ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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Semantic Scholar. [PDF] Development of Methods for the Determination of pKa Values. Available from: [Link]
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American Chemical Society. Comparison of Cyclic and Linear Poly(lactide)s Using Small-Angle Neutron Scattering. Available from: [Link]
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ResearchGate. Practical methods for the measurement of log P for surfactants. Available from: [Link]
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Creative Biolabs. Solubility Assessment Service. Available from: [Link]
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National Institutes of Health. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Available from: [Link]
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National Institutes of Health. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Available from: [Link]
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National Center for Biotechnology Information. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
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Navigating Three-Dimensional Chemical Space: A Comparative Guide to Spiro[2.5]octan-5-amine Hydrochloride and Other Spirocyclic Amines in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a powerful tool to escape the "flatland" of traditional aromatic and aliphatic ring systems.[1][2] This guide provides an in-depth technical comparison of Spiro[2.5]octan-5-amine hydrochloride, a conformationally restricted building block, with other prominent spirocyclic amines utilized in modern drug discovery. By examining their synthesis, physicochemical properties, and impact on biological activity through experimental data, we aim to equip researchers with the insights needed to strategically employ these valuable scaffolds in their lead optimization campaigns.[3]
The Spirocyclic Advantage: Rigidity as a Design Element
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into a molecule. This inherent rigidity can be a significant advantage in drug design for several reasons:
-
Conformational Restriction: By locking rotatable bonds, spirocycles can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity for its target protein.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter carbocyclic or heterocyclic counterparts.[1]
-
Vectorial Exploration of Chemical Space: The fixed spatial arrangement of substituents on a spirocyclic core allows for a more precise exploration of the binding pocket, aiding in the optimization of potency and selectivity.
-
Novelty and Intellectual Property: The use of less conventional spirocyclic scaffolds can lead to the discovery of novel chemical matter with strong intellectual property protection.[1]
In Focus: Spiro[2.5]octan-5-amine Hydrochloride
Spiro[2.5]octan-5-amine hydrochloride is a primary amine building block featuring a cyclopropane ring fused to a cyclohexane ring. This particular arrangement imparts a high degree of conformational restriction, making it an attractive bioisostere for a cyclohexylamine moiety. The presence of the cyclopropane ring can influence the electronics and lipophilicity of the molecule in a unique way compared to other saturated rings.
Synthesis of the Spiro[2.5]octane Core
The synthesis of the spiro[2.5]octane skeleton can be achieved through various synthetic routes. One common approach involves the formation of the spirocyclic ketone or dione precursor, which can then be converted to the desired amine. For instance, spiro[2.5]octane-5,7-dione can be synthesized from (1-ethoxycyclopropoxy)trimethylsilane and diethyl 1,3-acetonedicarboxylate. This dione can then serve as a versatile intermediate for further functionalization to the amine.
A Comparative Analysis of Spirocyclic Amines
To understand the specific advantages of Spiro[2.5]octan-5-amine, it is crucial to compare its properties with other commonly used spirocyclic amines in drug discovery. This section will delve into a comparative analysis, supported by available experimental and predicted data.
Physicochemical Properties
The physicochemical properties of a building block are critical determinants of the drug-like properties of the final compound. The following table provides a comparison of key computed properties for Spiro[2.5]octan-5-amine and other representative spirocyclic amines.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | pKa (predicted) |
| Spiro[2.5]octan-5-amine | ![]() | 125.22 | 2.09 | 26.02 | 10.2 |
| 6-Azaspiro[2.5]octane [4] | 111.18 | 1.3 | 12.03 | 10.5 | |
| 1-Oxa-2-azaspiro[2.5]octane [5] | 113.16 | 1.3 | 21.26 | 7.8 | |
| 2-Azaspiro[3.3]heptane | ![]() | 97.16 | 0.21 | 12.03 | 10.8 |
| 2-Oxa-6-azaspiro[3.3]heptane | ![]() | 99.13 | -0.66 | 21.26 | 9.5 |
Analysis of Physicochemical Properties:
-
Lipophilicity (cLogP): Spiro[2.5]octan-5-amine exhibits a higher calculated logP compared to the other listed spirocyclic amines, suggesting a more lipophilic character. This can be attributed to its larger carbocyclic framework. In contrast, the introduction of heteroatoms, as seen in the oxa-azaspiro compounds, significantly reduces lipophilicity.
-
Polar Surface Area (TPSA): The TPSA of Spiro[2.5]octan-5-amine is solely due to the primary amine group. The azaspirocycles have lower TPSA values as the nitrogen is secondary.
-
Basicity (pKa): The predicted pKa of Spiro[2.5]octan-5-amine is in a similar range to other saturated amines, making it suitable for forming salt bridges with acidic residues in a protein binding pocket. The presence of an oxygen atom in 1-Oxa-2-azaspiro[2.5]octane is predicted to lower the basicity of the nitrogen.
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of these spirocyclic amines in a research setting, this section outlines standard experimental protocols for key drug discovery assays.
Aqueous Solubility Measurement (Kinetic Method)
Rationale: Assessing the aqueous solubility of a compound is crucial in early drug discovery to predict its oral bioavailability.[6] A kinetic solubility assay provides a high-throughput method for this evaluation.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the amine hydrochloride salt in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation and Precipitation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[6]
In Vitro Metabolic Stability (Liver Microsomal Assay)
Rationale: The metabolic stability of a compound in the presence of liver enzymes is a key indicator of its in vivo half-life.[7] The liver microsomal assay is a standard in vitro model to assess phase I metabolism.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the spirocyclic amine (final concentration typically 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[7][8]
hERG Channel Inhibition Assay
Rationale: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[9] Early assessment of hERG liability is therefore a critical step in drug safety evaluation.
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput electrophysiological recordings.[10]
-
Compound Application: Apply a range of concentrations of the spirocyclic amine to the cells and record the hERG channel currents.
-
Data Analysis: Measure the inhibition of the hERG current at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the current is inhibited). A lower IC₅₀ value indicates a higher risk of cardiotoxicity.[11]
Case Study: Spirocyclic Amines as Bioisosteres for Piperidine
The piperidine ring is a ubiquitous scaffold in medicinal chemistry.[1] However, its flexibility and potential for metabolism can sometimes be disadvantageous. Spirocyclic amines can serve as rigid bioisosteres for piperidine, offering a way to improve a compound's properties.
For example, in the development of antagonists for a G-protein coupled receptor (GPCR), a lead compound containing a piperidine moiety might exhibit poor metabolic stability. Replacing the piperidine with a spirocyclic amine like 6-azaspiro[2.5]octane could lock the conformation of the side chain and block a potential site of metabolism, leading to an improved pharmacokinetic profile. The choice between different spirocyclic amines would depend on the specific structure-activity relationships (SAR) and the desired physicochemical properties.
Conclusion
The strategic incorporation of spirocyclic amines is a valuable approach in modern drug discovery to enhance the three-dimensionality and optimize the properties of lead compounds. Spiro[2.5]octan-5-amine hydrochloride, with its unique cyclopropane-fused cyclohexane framework, offers a conformationally restricted alternative to traditional cyclic amines. While direct comparative data is still emerging, the analysis of its predicted properties alongside those of other spirocyclic amines suggests that it occupies a more lipophilic region of chemical space.
The provided experimental protocols offer a roadmap for researchers to conduct their own comparative studies and make data-driven decisions in their drug design efforts. By carefully considering the subtle yet significant differences between various spirocyclic scaffolds, medicinal chemists can better navigate the complexities of three-dimensional chemical space and accelerate the discovery of new and improved medicines.
References
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PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]
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SpiroChem. (n.d.). Lead Optimization. Retrieved from [Link]
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- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
- Aksoydan, B., Dogan, B., & Aksoydan, D. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed.
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- Ovanesov, M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central.
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
- Natho, P., Colella, M., & Luisi, R. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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- Cuzzolin, A., Deganutti, G., & Moro, S. (2016). Guiding lead optimization with GPCR structure modeling and molecular dynamics. PubMed.
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Gadaleta, D., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
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PubChem. (n.d.). Spiro(2,5)octane. National Center for Biotechnology Information. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2016). Design, synthesis, and cytotoxic evaluation of a new series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9' -dione)
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Gloc, M., et al. (1995). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. PubMed.
- Hajduk, P. J., et al. (2007). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central.
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bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]
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- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- National Institutes of Health. (2018). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives.
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- MDPI. (2021).
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
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SpiroChem. (2022). The best starting point for your lead generation. Retrieved from [Link]
- Frontiers. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers.
- National Institutes of Health. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central.
- MDPI. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. MDPI.
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PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Spiro[2.5]octan-5-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Hazard Identification and Risk Assessment
Spiro[2.5]octan-5-amine hydrochloride is a specialized chemical intended for professional manufacturing and research laboratory use only.[3] Based on the data for its isomer, Spiro[2.5]octan-6-amine hydrochloride, the primary hazards are identified as follows:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
The GHS pictogram associated with these hazards is the "Exclamation Mark" (GHS07), and the signal word is "Warning".[1]
Causality of Hazards:
-
Amine Group: The amine functional group can exhibit basic properties and may cause irritation to skin and mucous membranes.
-
Hydrochloride Salt: As a hydrochloride salt, the compound can release hydrogen chloride upon decomposition or in the presence of strong bases, which is a corrosive gas.[4] In solution, it can create an acidic environment.
-
Physical Form: As a solid, it can form dust, which poses an inhalation hazard.[4]
| Hazard Route | Potential Effect | Severity | Likelihood of Exposure (without controls) |
| Inhalation | Respiratory tract irritation, coughing, choking.[4] | Moderate | High (if handled as a powder outside of a fume hood) |
| Skin Contact | Irritation, redness, dermatitis.[4] | Moderate | High (without proper gloves and lab coat) |
| Eye Contact | Serious irritation, pain, potential for lasting damage.[4] | High | Moderate (splash risk during handling) |
| Ingestion | Harmful, may cause severe irritation of the mouth, throat, and stomach.[4] | Moderate | Low (with good laboratory practices) |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific laboratory operations being performed.[5][6]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5][8] | To protect against dust particles and accidental splashes. |
| Skin and Body Protection | Standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] |
For procedures with a higher risk of exposure, such as handling large quantities or potential for aerosolization, the following should be considered:
-
Face Shield: Worn in conjunction with safety goggles for full-face protection against splashes.[8][9]
-
Chemical-Resistant Apron or Suit: For added body protection.[10]
Operational Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling Spiro[2.5]octan-5-amine hydrochloride from receipt to disposal.
Caption: Workflow for handling Spiro[2.5]octan-5-amine hydrochloride.
Section 3: Step-by-Step Operational and Disposal Plans
-
Preparation:
-
Before handling, thoroughly review this guide and the SDS for the isomer, Spiro[2.5]octan-6-amine hydrochloride.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in Section 2.
-
-
Weighing and Transfer:
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or dust is generated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4] Do not add water to a dry spill as it may create a hazardous solution.
-
Ventilate the area and decontaminate the spill surface.
-
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be clearly marked.
All waste containing Spiro[2.5]octan-5-amine hydrochloride must be treated as hazardous waste.
-
Solid Waste:
-
Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions in a labeled container for hazardous chemical waste.
-
Do not pour chemical waste down the drain.[14]
-
For laboratory-scale waste, neutralization may be an option prior to disposal, but this should only be performed by trained personnel.[15] Slowly add a weak base like sodium bicarbonate to the acidic amine salt solution until fizzing stops, indicating neutralization.[16] This neutralized solution must still be disposed of as chemical waste according to institutional and local regulations.[17]
-
Emergency Procedures
The following diagram outlines immediate actions to be taken in case of exposure.
Caption: Immediate steps for responding to an exposure event.
References
- CymitQuimica. (2024). Safety Data Sheet - SPIRO[3.5]NONAN-7-AMINE HCL.
- Capot Chemical Co., Ltd. (2026). MSDS of Spiro[2.5]octane-5,7-dione.
-
CP Lab Safety. (n.d.). spiro[2.5]octan-6-amine hydrochloride, min 97%, 10 grams. Retrieved from [Link]
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
- Ammonia Safety PPE. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Combi-Blocks, Inc. (2025). Safety Data Sheet - Spiro[2.4]heptan-5-amine hydrochloride.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - spiro[indene-1,4'-piperidine] hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
-
Ivy Fine Chemicals. (n.d.). spiro[2.5]octan-5-aminehydrochloride [CAS: 1228449-89-5]. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



